N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-tert-butylbenzamide
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Overview
Description
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-tert-butylbenzamide is a complex organic compound with a unique structure that includes a bromobenzoyl group, a benzofuran ring, and a tert-butylbenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-tert-butylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the halogenation of 7-(4-bromobenzoyl)indole in tetrahydrofuran in the presence of acid to prepare 3,3-dihalogen-7-(4-bromobenzoyl)-1,3-dihydro-2H-indole-2-ketone . This intermediate is then subjected to a reduction reaction in tetrahydrofuran under the action of acetic acid and zinc powder to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process typically involves the use of readily available raw materials, mild reaction conditions, and simple operations to achieve high yield and purity . These methods are suitable for large-scale production, making the compound accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-tert-butylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents such as zinc powder and acetic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like zinc powder, and acids such as acetic acid . The reactions are typically carried out in solvents like tetrahydrofuran under controlled conditions to ensure high yield and purity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions yield the corresponding reduced compounds, while substitution reactions produce substituted derivatives .
Scientific Research Applications
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-tert-butylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. These properties make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential effects on cellular processes. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Medicine
In medicine, the compound’s anti-inflammatory and anti-tumor properties are of particular interest. It has been investigated for its potential use in treating various inflammatory and neoplastic conditions.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various applications, including the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-tert-butylbenzamide involves the inhibition of specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. By blocking these enzymes, the compound reduces inflammation and exerts its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and bromobenzoyl-containing molecules. Examples include:
Uniqueness
What sets N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-tert-butylbenzamide apart from similar compounds is its unique combination of structural features. The presence of the benzofuran ring, bromobenzoyl group, and tert-butylbenzamide moiety gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H22BrNO3 |
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Molecular Weight |
476.4 g/mol |
IUPAC Name |
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C26H22BrNO3/c1-26(2,3)18-12-8-17(9-13-18)25(30)28-22-20-6-4-5-7-21(20)31-24(22)23(29)16-10-14-19(27)15-11-16/h4-15H,1-3H3,(H,28,30) |
InChI Key |
UPKBTDOWINUKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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